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Compound of Interest

Compound Name: tert-Amylbenzene

Cat. No.: B1361367 Get Quote

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key spectroscopic data for tert-
amylbenzene (2-methyl-2-phenylbutane), a common organic compound. The following

sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS) data, offering insights into its molecular structure. This document is intended to serve as a

valuable resource for the scientific community, aiding in the identification and characterization

of this compound in various research and development applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for tert-
amylbenzene are summarized below.

¹H NMR Spectroscopic Data
The ¹H NMR spectrum of tert-amylbenzene exhibits distinct signals corresponding to the

different proton environments in the molecule. The aromatic protons appear in the downfield

region, while the aliphatic protons of the tert-amyl group are found in the upfield region.
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.32 - 7.12 Multiplet 5H Ar-H

1.63 Quartet 2H -CH₂-CH₃

1.25 Singlet 6H -C(CH₃)₂-

0.65 Triplet 3H -CH₂-CH₃

¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum provides information on the different carbon environments within tert-
amylbenzene.

Chemical Shift (δ) ppm Assignment

151.3 Ar-C (quaternary)

128.1 Ar-CH

126.3 Ar-CH

125.2 Ar-CH

37.9 C(CH₃)₂-

37.1 -CH₂-CH₃

28.8 -C(CH₃)₂-

8.9 -CH₂-CH₃

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation. The IR spectrum of tert-amylbenzene is characterized by

absorptions corresponding to aromatic C-H bonds, aliphatic C-H bonds, and aromatic C=C

bonds.
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Wavenumber (cm⁻¹) Intensity Assignment

3088, 3061, 3028 Medium Aromatic C-H Stretch

2968, 2876 Strong Aliphatic C-H Stretch

1605, 1495, 1450 Medium to Strong Aromatic C=C Stretch

764, 702 Strong
C-H Out-of-plane Bending

(monosubstituted benzene)

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule upon ionization. The mass spectrum of tert-amylbenzene is consistent with its

molecular formula, C₁₁H₁₆ (Molecular Weight: 148.24 g/mol ).

Mass-to-Charge Ratio
(m/z)

Relative Intensity (%) Proposed Fragment

148 15 [M]⁺ (Molecular Ion)

119 100 [M - C₂H₅]⁺

91 30 [C₇H₇]⁺ (Tropylium ion)

77 10 [C₆H₅]⁺ (Phenyl ion)

Experimental Protocols
The following are representative experimental protocols for the acquisition of the spectroscopic

data presented.

NMR Spectroscopy
Sample Preparation: Approximately 20-30 mg of tert-amylbenzene was dissolved in 0.6-0.7

mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an

internal standard. The solution was then transferred to a 5 mm NMR tube.
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¹H NMR Acquisition: The spectrum was recorded on a 400 MHz spectrometer. A standard

pulse sequence was used with an acquisition time of approximately 4 seconds and a

relaxation delay of 1 second. A sufficient number of scans were acquired to ensure a good

signal-to-noise ratio.

¹³C NMR Acquisition: The spectrum was recorded on the same 400 MHz spectrometer

(operating at 100 MHz for ¹³C). A proton-decoupled pulse sequence was utilized with a

spectral width of approximately 240 ppm, an acquisition time of 1-2 seconds, and a

relaxation delay of 2 seconds.

Infrared (IR) Spectroscopy
Sample Preparation: A single drop of neat tert-amylbenzene was placed between two

polished potassium bromide (KBr) salt plates to create a thin liquid film.

Data Acquisition: The IR spectrum was obtained using a Fourier Transform Infrared (FTIR)

spectrometer. The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of

4 cm⁻¹. A background spectrum of the clean KBr plates was acquired and subtracted from

the sample spectrum.

Mass Spectrometry (MS)
Sample Introduction: A dilute solution of tert-amylbenzene in a volatile organic solvent (e.g.,

methanol or dichloromethane) was introduced into the mass spectrometer, often via a gas

chromatograph (GC) for separation and purification.

Ionization: The sample was ionized using Electron Ionization (EI) with a standard electron

energy of 70 eV.

Analysis: The resulting ions were separated based on their mass-to-charge ratio by a

quadrupole mass analyzer and detected.

Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow of using NMR, IR, and MS to elucidate the

structure of tert-amylbenzene.
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Spectroscopic Workflow for tert-Amylbenzene Characterization
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Caption: Workflow of Spectroscopic Characterization.

To cite this document: BenchChem. [Spectroscopic Characterization of tert-Amylbenzene: A
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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